N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[1,2-b]pyridazine core in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring using methanol and a suitable catalyst.
Aromatic substitution: Coupling of the imidazo[1,2-b]pyridazine derivative with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Amidation: Formation of the cyclohexanecarboxamide moiety by reacting the substituted phenyl derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The imidazo[1,2-b]pyridazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydro or tetrahydro imidazo[1,2-b]pyridazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe to study biological pathways and molecular interactions involving the imidazo[1,2-b]pyridazine core.
Chemical Biology: Employed in the design and synthesis of bioactive molecules for target identification and validation.
Industrial Applications: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide
Uniqueness
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of the imidazo[1,2-b]pyridazine core with the cyclohexanecarboxamide group enhances its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structural motif characterized by the imidazo[1,2-b]pyridazine core and a cyclohexanecarboxamide moiety. Its molecular formula is C21H25N4O2, and it has a molecular weight of approximately 365.45 g/mol. The methoxy group enhances solubility and biological interactions.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-b]pyridazines, including this compound, exhibit significant biological activities:
- Antimicrobial Activity : Compounds related to this structure have shown potent activity against various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
- Anti-inflammatory Properties : There is evidence suggesting that these compounds may reduce the release of inflammatory cytokines such as TNF-α and IFN-γ .
- Antitumor Activity : Some studies have indicated potential antitumor effects, particularly in cancer cell lines .
The mechanism of action for this compound involves:
- Target Interaction : This compound interacts with specific enzymes or receptors, modulating their activity to elicit biological responses.
- Signal Transduction Pathways : The exact pathways can vary depending on the target but often involve inhibition or activation of key signaling molecules involved in inflammation or cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Mycobacterium tuberculosis | |
Anti-inflammatory | Reduces inflammatory cytokines | |
Antitumor | Inhibits proliferation in cancer cell lines |
Case Study: Antimicrobial Efficacy
A study conducted on various imidazo[1,2-b]pyridazine derivatives revealed that this compound demonstrated significant antimicrobial activity. The MIC values were comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains of Mycobacterium tuberculosis.
Case Study: Anti-inflammatory Effects
In vitro studies showed that treatment with this compound resulted in a marked reduction in the levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating inflammatory diseases.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-19-11-10-18-22-17(13-24(18)23-19)15-8-5-9-16(12-15)21-20(25)14-6-3-2-4-7-14/h5,8-14H,2-4,6-7H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPFVEMPTSHQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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